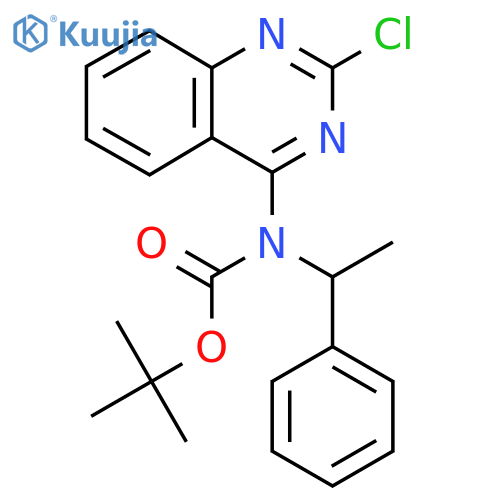

Cas no 2680679-02-9 (tert-butyl N-(2-chloroquinazolin-4-yl)-N-(1-phenylethyl)carbamate)

tert-butyl N-(2-chloroquinazolin-4-yl)-N-(1-phenylethyl)carbamate 化学的及び物理的性質

名前と識別子

-

- 2680679-02-9

- EN300-28302112

- tert-butyl N-(2-chloroquinazolin-4-yl)-N-(1-phenylethyl)carbamate

-

- インチ: 1S/C21H22ClN3O2/c1-14(15-10-6-5-7-11-15)25(20(26)27-21(2,3)4)18-16-12-8-9-13-17(16)23-19(22)24-18/h5-14H,1-4H3

- InChIKey: QVTAKJHZGNHXAS-UHFFFAOYSA-N

- ほほえんだ: ClC1=NC2C=CC=CC=2C(=N1)N(C(=O)OC(C)(C)C)C(C)C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 383.1400546g/mol

- どういたいしつりょう: 383.1400546g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 27

- 回転可能化学結合数: 5

- 複雑さ: 504

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.3Ų

- 疎水性パラメータ計算基準値(XlogP): 5.5

tert-butyl N-(2-chloroquinazolin-4-yl)-N-(1-phenylethyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28302112-0.5g |

tert-butyl N-(2-chloroquinazolin-4-yl)-N-(1-phenylethyl)carbamate |

2680679-02-9 | 95.0% | 0.5g |

$685.0 | 2025-03-19 | |

| Enamine | EN300-28302112-5.0g |

tert-butyl N-(2-chloroquinazolin-4-yl)-N-(1-phenylethyl)carbamate |

2680679-02-9 | 95.0% | 5.0g |

$2070.0 | 2025-03-19 | |

| Enamine | EN300-28302112-0.25g |

tert-butyl N-(2-chloroquinazolin-4-yl)-N-(1-phenylethyl)carbamate |

2680679-02-9 | 95.0% | 0.25g |

$657.0 | 2025-03-19 | |

| Enamine | EN300-28302112-0.05g |

tert-butyl N-(2-chloroquinazolin-4-yl)-N-(1-phenylethyl)carbamate |

2680679-02-9 | 95.0% | 0.05g |

$600.0 | 2025-03-19 | |

| Enamine | EN300-28302112-10.0g |

tert-butyl N-(2-chloroquinazolin-4-yl)-N-(1-phenylethyl)carbamate |

2680679-02-9 | 95.0% | 10.0g |

$3069.0 | 2025-03-19 | |

| Enamine | EN300-28302112-0.1g |

tert-butyl N-(2-chloroquinazolin-4-yl)-N-(1-phenylethyl)carbamate |

2680679-02-9 | 95.0% | 0.1g |

$628.0 | 2025-03-19 | |

| Enamine | EN300-28302112-1.0g |

tert-butyl N-(2-chloroquinazolin-4-yl)-N-(1-phenylethyl)carbamate |

2680679-02-9 | 95.0% | 1.0g |

$714.0 | 2025-03-19 | |

| Enamine | EN300-28302112-2.5g |

tert-butyl N-(2-chloroquinazolin-4-yl)-N-(1-phenylethyl)carbamate |

2680679-02-9 | 95.0% | 2.5g |

$1399.0 | 2025-03-19 |

tert-butyl N-(2-chloroquinazolin-4-yl)-N-(1-phenylethyl)carbamate 関連文献

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

tert-butyl N-(2-chloroquinazolin-4-yl)-N-(1-phenylethyl)carbamateに関する追加情報

tert-butyl N-(2-chloroquinazolin-4-yl)-N-(1-phenylethyl)carbamate: A Comprehensive Overview

The compound tert-butyl N-(2-chloroquinazolin-4-yl)-N-(1-phenylethyl)carbamate, identified by the CAS number NO2680679-02-9, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of carbamates, which are widely used in drug design due to their versatile properties and ability to form stable amide bonds. The structure of this compound is characterized by a quinazoline ring system, a chloro substituent at the 2-position, and a tert-butyl group attached via a carbamate linkage to a 1-phenylethyl group. These structural features contribute to its unique chemical properties and biological activity.

Recent studies have highlighted the importance of quinazoline derivatives in medicinal chemistry, particularly as inhibitors of various enzymes and signaling pathways. The presence of the chloro group at the 2-position of the quinazoline ring enhances the molecule's electronic properties, making it more susceptible to various chemical reactions. This makes it an ideal candidate for further functionalization and optimization in drug discovery programs. The tert-butyl group, on the other hand, provides steric bulk, which can influence the molecule's solubility, stability, and interactions with biological targets.

The synthesis of tert-butyl N-(2-chloroquinazolin-4-yl)-N-(1-phenylethyl)carbamate typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and coupling reactions. Researchers have explored various synthetic routes to optimize the yield and purity of this compound. For instance, recent advancements in catalytic methods have enabled more efficient formation of the carbamate linkage, reducing reaction times and costs. These improvements have made the compound more accessible for large-scale production and preclinical testing.

In terms of biological activity, this compound has shown promising results in vitro assays targeting key enzymes involved in diseases such as cancer and neurodegenerative disorders. For example, studies have demonstrated its potential as an inhibitor of kinase enzymes, which are critical regulators of cellular signaling pathways. The selectivity of this compound for specific kinase isoforms has been a focus of recent research, with findings suggesting that it could serve as a lead compound for developing selective therapeutic agents.

Beyond its direct application as a drug candidate, tert-butyl N-(2-chloroquinazolin-4-yl)-N-(1-phenylethyl)carbamate has also been investigated for its role in drug delivery systems. Its structural features make it suitable for conjugation with other biomolecules or incorporation into nanoparticles, enhancing drug targeting and bioavailability. This dual functionality underscores its versatility in both therapeutic and diagnostic applications.

From an environmental perspective, understanding the degradation pathways and ecotoxicological effects of this compound is crucial for its safe use and disposal. Recent research has focused on evaluating its biodegradability under various environmental conditions, with findings indicating that it undergoes rapid hydrolysis under alkaline conditions. This information is vital for regulatory compliance and minimizing ecological impacts during its lifecycle.

In conclusion, tert-butyl N-(2-chloroquinazolin-4-yl)-N-(1-phenylethyl)carbamate represents a valuable addition to the arsenal of compounds being explored for advanced pharmaceutical applications. Its unique structure, combined with recent advancements in synthetic methods and biological evaluations, positions it as a promising candidate for future therapeutic development. Continued research into its properties and applications will undoubtedly unlock new opportunities in medicine and beyond.

2680679-02-9 (tert-butyl N-(2-chloroquinazolin-4-yl)-N-(1-phenylethyl)carbamate) 関連製品

- 43085-97-8((15S)-15-Methyl-14-oxotetracyclo8.7.0.02,7.011,15-heptadeca-2,4,6,9-tetraen-5-yl acetate)

- 2228552-74-5(4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine)

- 26011-40-5(2-Hydroxy Mestranol)

- 657424-03-8(1-Piperazinecarboxylicacid,3-methyl-,ethylester,(3R)-(9CI))

- 2187426-37-3((1R,4R,5R)-1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid)

- 1496511-50-2(1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride)

- 1029715-22-7(2-(Pyridin-2-yloxyethylcarbamic Acid tert-Butyl Ester)

- 1896826-89-3(4-(1H-indol-4-yl)butan-1-amine)

- 1286720-27-1(1-{4-(3,5-dimethyl-1H-pyrazol-1-yl)methylpiperidin-1-yl}-2-(2-fluorophenoxy)ethan-1-one)

- 113656-52-3(2'-(furan-2-yl)-5'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-[2,3'-bifuran]-4'-carbonitrile)